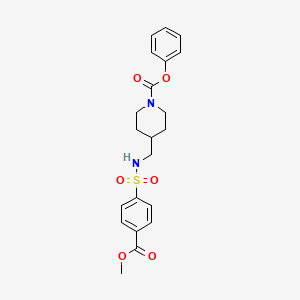

Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

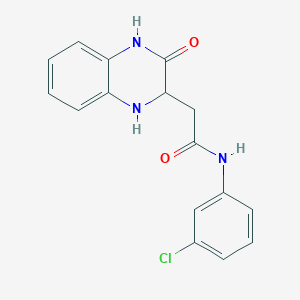

Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound. It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .

Synthesis Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

The molecular structure of this compound is related to its physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the synthesis process of fentanyl and its analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly mentioned in the search results .Applications De Recherche Scientifique

Biological Activity and Receptor Agonism

A study on the biological activity of novel (4-piperidin-1-yl)-phenyl sulfonamides, which are structurally related to Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate, highlighted their potent agonist activity on the human beta(3)-adrenergic receptor (AR). This class of compounds, through specific structural modifications, demonstrated significant selectivity and potency as beta(3) agonists, suggesting their potential in targeting beta(3)-AR related pathways (Hu et al., 2001).

Medicinal Chemistry Synthesis

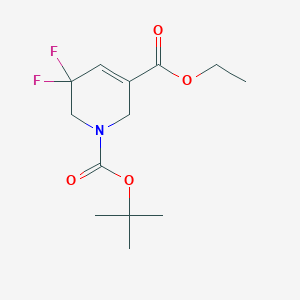

Research into the synthesis of oxindole derivatives through Palladium-catalyzed CH functionalization involves intermediates closely related to this compound. Such synthetic routes contribute to the development of potential inhibitors for enzymes like serine palmitoyl transferase, indicating the compound's relevance in medicinal chemistry synthesis (Magano et al., 2014).

Serotonin Receptor Agonism

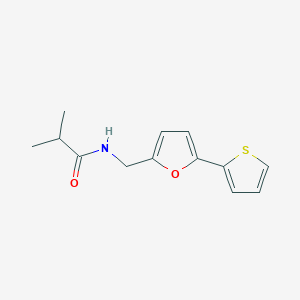

The synthesis and pharmacological evaluation of benzamide derivatives, including structures akin to this compound, have been explored for their selective serotonin 4 receptor agonist activity. These compounds have shown promise in accelerating gastric emptying and increasing defecation frequency, pointing towards their utility in gastrointestinal motility enhancement without significant side effects associated with other receptor bindings (Sonda et al., 2004).

Intermediate in Vandetanib Synthesis

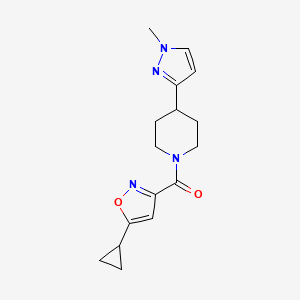

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a compound structurally related to this compound, serves as a key intermediate in the synthesis of Vandetanib. This highlights the compound's importance in the synthesis route of significant pharmaceutical agents, showcasing its role in developing targeted cancer therapies (Wang et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

phenyl 4-[[(4-methoxycarbonylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-28-20(24)17-7-9-19(10-8-17)30(26,27)22-15-16-11-13-23(14-12-16)21(25)29-18-5-3-2-4-6-18/h2-10,16,22H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJNYQYYXMASOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2845458.png)

![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)

![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2845469.png)